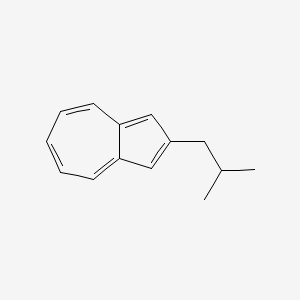

2-(2-Methylpropyl)azulene

Description

Structure

3D Structure

Properties

CAS No. |

819884-05-4 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2-(2-methylpropyl)azulene |

InChI |

InChI=1S/C14H16/c1-11(2)8-12-9-13-6-4-3-5-7-14(13)10-12/h3-7,9-11H,8H2,1-2H3 |

InChI Key |

DZCNBZDNTITKRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC2=CC=CC=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methylpropyl)azulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization data for 2-(2-Methylpropyl)azulene, also known as 2-isobutylazulene. The methodologies and data presented are based on established principles of azulene chemistry, offering a predictive framework for its synthesis and analysis.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The introduction of alkyl substituents, such as the 2-methylpropyl group, can modulate these properties, making the targeted synthesis of such compounds a valuable endeavor. This document outlines a plausible synthetic pathway and the expected analytical characterization of the title compound.

Proposed Synthesis Pathway

A common and effective method for the synthesis of substituted azulenes involves the reaction of a pyrylium salt with a cyclopentadienide anion. This approach, a variation of the Hafner-Zinser azulene synthesis, is proposed for the preparation of this compound.

The proposed reaction involves the condensation of 2-(2-Methylpropyl)pyrylium tetrafluoroborate with sodium cyclopentadienide. The pyrylium salt serves as the seven-membered ring precursor, while the cyclopentadienide provides the five-membered ring of the azulene core.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, predictive experimental protocol for the synthesis of this compound.

3.1. Materials and Reagents

-

2-(2-Methylpropyl)pyrylium tetrafluoroborate

-

Sodium cyclopentadienide solution (e.g., 2 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

3.2. Synthesis Procedure

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(2-Methylpropyl)pyrylium tetrafluoroborate.

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the pyrylium salt.

-

Addition of Cyclopentadienide: Slowly add a solution of sodium cyclopentadienide in THF to the stirred solution of the pyrylium salt at room temperature. The reaction mixture is expected to develop a deep color, characteristic of azulene formation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

3.3. Purification

Purify the crude this compound by column chromatography on silica gel, eluting with a non-polar solvent such as hexane. The azulene-containing fractions will be identifiable by their characteristic blue color. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Caption: General experimental workflow for the synthesis.

Predicted Characterization Data

The following tables summarize the expected analytical data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| H-1, H-3 | ~ 7.0 - 7.2 | ~ 116 - 118 |

| C-2 | - | ~ 150 - 152 |

| H-4, H-8 | ~ 8.0 - 8.2 | ~ 136 - 138 |

| H-5, H-7 | ~ 7.2 - 7.4 | ~ 124 - 126 |

| H-6 | ~ 7.5 - 7.7 | ~ 137 - 139 |

| C-3a, C-8a | - | ~ 140 - 142 |

| -CH₂- | ~ 2.6 - 2.8 (d) | ~ 35 - 37 |

| -CH- | ~ 2.0 - 2.2 (m) | ~ 28 - 30 |

| -CH₃ | ~ 0.9 - 1.1 (d) | ~ 22 - 24 |

Spectra are predicted to be recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, m = multiplet.

Table 2: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 184 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 128 | [M - C₄H₈]⁺ (Loss of isobutene) |

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 1465 - 1450 | C-H bending (aliphatic) |

| 850 - 750 | C-H out-of-plane bending (aromatic) |

Logical Relationships in Characterization

The structural elucidation of this compound relies on the combined interpretation of data from various analytical techniques.

Caption: Interrelation of analytical techniques.

Conclusion

This guide provides a robust, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established azulene chemistry, and the predicted analytical data offer a reliable reference for researchers aiming to prepare and characterize this compound. The successful synthesis of this and similar azulene derivatives will continue to contribute to the development of new therapeutic agents and advanced materials.

An In-depth Technical Guide on the Spectroscopic Characterization of 2-(2-Methylpropyl)azulene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data (NMR, IR, UV-Vis) for 2-(2-Methylpropyl)azulene, also known as 2-isobutylazulene. A comprehensive search of scientific literature and chemical databases reveals that detailed, experimentally verified spectroscopic data for this specific compound has not been publicly reported. This document, therefore, provides a predictive overview of the expected spectroscopic characteristics based on the known properties of the azulene core and related alkyl-substituted derivatives. Additionally, a generalized workflow for the spectroscopic analysis of such compounds is presented.

Introduction to this compound

Azulene is a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, notable for its distinct blue color and unique electronic properties.[1] The substitution of an isobutyl group at the 2-position is anticipated to modulate these properties, influencing its potential applications in materials science and medicinal chemistry. A thorough spectroscopic characterization is the cornerstone for the unambiguous identification and further investigation of this molecule.

Predicted Spectroscopic Data

While specific experimental data for this compound is not available, the following sections outline the expected spectroscopic features based on the analysis of the azulene moiety and the isobutyl substituent.

¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to both the aromatic protons of the azulene ring and the aliphatic protons of the isobutyl group.

-

Azulene Ring Protons: The aromatic region (typically δ 7.0-8.5 ppm) would likely show a complex pattern of multiplets corresponding to the seven protons on the azulene core. The precise chemical shifts and coupling constants would be influenced by the electron-donating nature of the isobutyl group.

-

Isobutyl Group Protons:

-

A doublet for the six equivalent methyl protons (-CH(CH ₃)₂), likely in the δ 0.9-1.2 ppm range.

-

A multiplet (septet or nonet) for the single methine proton (-CH (CH₃)₂), expected around δ 1.8-2.2 ppm.

-

A doublet for the two methylene protons (-CH ₂-), deshielded by the aromatic ring, likely appearing in the δ 2.5-2.8 ppm range.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbons of the azulene ring and the four carbons of the isobutyl group.

-

Azulene Ring Carbons: Aromatic carbons are expected to resonate in the δ 110-150 ppm region. The carbon atom at the 2-position, bearing the isobutyl group, would show a downfield shift.

-

Isobutyl Group Carbons:

-

The methyl carbons (-CH(C H₃)₂) would appear in the upfield region, around δ 20-25 ppm.

-

The methine carbon (-C H(CH₃)₂) would be found around δ 28-35 ppm.

-

The methylene carbon (-C H₂-) would be expected in the range of δ 40-50 ppm.

-

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.

-

Aromatic C-H Stretching: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[2]

-

Aliphatic C-H Stretching: The C-H bonds of the isobutyl group would give rise to strong absorptions in the 2850-2960 cm⁻¹ region.[3]

-

Aromatic C=C Stretching: Vibrations of the carbon-carbon bonds within the azulene ring are expected to produce a series of peaks in the 1400-1600 cm⁻¹ range.[2]

-

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic ring would appear in the 675-900 cm⁻¹ region, the pattern of which can sometimes be indicative of the substitution pattern.[4]

Azulene and its derivatives are known for their characteristic UV-Vis spectra, which are responsible for their color.

-

Azulene itself exhibits a weak S₀→S₁ transition in the visible region (around 580-700 nm), which accounts for its blue color, and a more intense S₀→S₂ transition in the near-UV region (around 340-360 nm).[5][6]

-

The presence of an electron-donating alkyl group, such as isobutyl, at the 2-position may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity.[7] The color of the compound would still be expected to be in the blue-violet range.

Experimental Protocols

As no specific experimental data has been published, detailed protocols for this compound cannot be cited. However, a general methodology for the spectroscopic characterization of a novel azulene derivative would involve the following steps:

-

Sample Preparation: The synthesized and purified compound is dissolved in an appropriate solvent. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used. For UV-Vis and IR, solvents transparent in the region of interest (e.g., ethanol, acetonitrile for UV-Vis; CCl₄, CHCl₃ for IR, or as a thin film/KBr pellet) are chosen.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for unambiguous assignment of all proton and carbon signals.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is obtained using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While specific, experimentally determined spectroscopic data for this compound are not currently available in the public domain, this guide provides a robust, predictive framework for its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra. These predictions are grounded in the well-established spectroscopic principles of the azulene core and its alkyl derivatives. The provided workflow for spectroscopic analysis serves as a standard procedure for the characterization of this and other novel compounds. It is anticipated that future synthetic efforts will lead to the empirical validation and reporting of this data, which will be a valuable addition to the chemical literature.

References

- 1. Azulene - Wikipedia [en.wikipedia.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Intense absorption of azulene realized by molecular orbital inversion - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02311G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Structure and HOMO-LUMO Gap of 2-(2-Methylpropyl)azulene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of 2-(2-Methylpropyl)azulene, also known as 2-isobutylazulene. While specific experimental data for this particular substituted azulene is not extensively available in public literature, this document extrapolates from the well-established principles of azulene chemistry, computational studies on related derivatives, and standard experimental protocols. This guide is intended to equip researchers with the foundational knowledge and methodologies required to investigate the electronic properties of this compound for applications in materials science and drug development.

Introduction to the Electronic Properties of Azulene

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene. Its unique structure, consisting of a fused five-membered and seven-membered ring, results in distinct electronic properties. Unlike its isomer, azulene possesses a significant dipole moment, arising from an electron-rich cyclopentadienyl anion-like ring and an electron-deficient tropylium cation-like ring.[1] This inherent polarization profoundly influences its chemical reactivity, optical properties, and electronic behavior.[2]

The position of substituents on the azulene core significantly modulates its electronic structure and HOMO-LUMO gap.[2] The HOMO and LUMO are key quantum chemical descriptors that respectively indicate the electron-donating and electron-accepting capabilities of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity, kinetic stability, and the wavelength of light a molecule absorbs.[3][4] A smaller HOMO-LUMO gap generally implies higher reactivity and absorption of longer wavelength light.

Predicted Electronic Structure of this compound

The introduction of an alkyl group, such as a 2-methylpropyl (isobutyl) group, at the 2-position of the azulene core is expected to influence its electronic properties through inductive effects. Alkyl groups are generally considered to be weakly electron-donating. This electron donation can be predicted to have the following effects on the electronic structure of this compound:

-

HOMO and LUMO Energy Levels: The electron-donating nature of the isobutyl group is likely to raise the energy of the HOMO. The effect on the LUMO is generally less pronounced but may also be slightly raised.

-

HOMO-LUMO Gap: The net effect of these shifts will likely result in a slight decrease in the HOMO-LUMO gap compared to unsubstituted azulene. This is a common trend observed in computational studies of other alkyl-substituted azulenes.[5]

For a precise quantitative understanding, computational chemistry methods are indispensable.

Computational Methodology for Determining Electronic Structure

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic properties of organic molecules.[3][6] The following protocol outlines a standard approach for calculating the electronic structure and HOMO-LUMO gap of this compound.

Computational Protocol

A typical computational workflow for this analysis is as follows:

Caption: Computational workflow for electronic structure analysis.

Detailed Steps

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: DFT.

-

Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended for good accuracy with organic molecules.[5][6]

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) should be employed for reliable results.[6]

-

Procedure: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

-

-

Vibrational Frequency Calculation:

-

Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Method: Performed at the same level of theory as the geometry optimization.

-

-

Electronic Property Calculation:

-

Procedure: Using the optimized geometry, a single-point energy calculation is performed. From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.

-

HOMO-LUMO Gap: The gap is calculated as the difference between the energy of the LUMO and the energy of the HOMO (E_gap = E_LUMO - E_HOMO).

-

Predicted Quantitative Data

While specific calculations for this compound are not available, we can present a table with typical DFT-calculated values for unsubstituted azulene to provide a baseline for comparison.

| Property | Azulene (Predicted) | This compound (Expected Trend) |

| HOMO Energy (eV) | ~ -5.5 to -6.0 | Slightly Higher (Less Negative) |

| LUMO Energy (eV) | ~ -1.0 to -1.5 | Slightly Higher (Less Negative) |

| HOMO-LUMO Gap (eV) | ~ 4.0 to 4.5 | Slightly Smaller |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Experimental Determination of the HOMO-LUMO Gap

The HOMO-LUMO gap can be estimated experimentally using electrochemical methods and UV-Vis spectroscopy.

Synthesis of this compound

A potential synthetic route to this compound could involve a modification of established azulene synthesis methods, such as the Ziegler-Hafner azulene synthesis or by functionalization of a pre-existing azulene core, for instance, through a palladium-catalyzed cross-coupling reaction.[7][8]

A plausible synthetic workflow is outlined below:

Caption: A general synthetic workflow for 2-alkylazulenes.

UV-Visible Spectroscopy

-

Principle: The absorption of light by a molecule can promote an electron from the HOMO to the LUMO. The wavelength of the longest-wavelength absorption peak (λ_max) in the UV-Vis spectrum can be used to estimate the optical HOMO-LUMO gap.

-

Experimental Protocol:

-

Dissolve a known concentration of purified this compound in a suitable solvent (e.g., cyclohexane, acetonitrile).

-

Record the UV-Vis absorption spectrum over a range of approximately 200-800 nm.

-

Identify the onset of the lowest energy absorption band (λ_onset).

-

Calculate the optical gap using the formula: E_gap (eV) = 1240 / λ_onset (nm).

-

Cyclic Voltammetry

-

Principle: This electrochemical technique can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.

-

Experimental Protocol:

-

Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a standard three-electrode setup (working, reference, and counter electrodes).

-

Record the cyclic voltammogram and determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

-

Estimate the HOMO and LUMO energies using empirical formulas, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+):

-

E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc+) + 4.8] eV

-

E_LUMO (eV) ≈ -[E_red (vs Fc/Fc+) + 4.8] eV

-

-

The electrochemical HOMO-LUMO gap is then E_LUMO - E_HOMO.

-

Data Summary

The following table summarizes the key parameters and the expected trends for this compound.

| Parameter | Methodology | Expected Value/Trend for this compound |

| Computational | ||

| HOMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Higher than azulene |

| LUMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Slightly higher than azulene |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Smaller than azulene |

| Experimental | ||

| Onset Oxidation Potential (E_ox) | Cyclic Voltammetry | Lower than azulene |

| Onset Reduction Potential (E_red) | Cyclic Voltammetry | More negative than azulene |

| Electrochemical Gap | Cyclic Voltammetry | Smaller than azulene |

| Longest Wavelength Absorption (λ_max) | UV-Vis Spectroscopy | Red-shifted compared to azulene |

| Optical Gap | UV-Vis Spectroscopy | Smaller than azulene |

Relevance for Drug Development

The electronic properties of molecules play a crucial role in their biological activity. The HOMO and LUMO energies can influence a molecule's ability to participate in charge-transfer interactions with biological targets. For instance, the electron-donating capacity (related to HOMO energy) can be important for interactions with electron-deficient sites in proteins. The HOMO-LUMO gap can also be related to a molecule's metabolic stability. While azulene derivatives themselves have been explored for various biological activities, understanding the electronic modulation by substituents like the 2-methylpropyl group is a fundamental step in rational drug design.

The relationship between electronic structure and biological activity can be visualized as follows:

Caption: Relationship between electronic structure and biological activity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the electronic structure and HOMO-LUMO gap of this compound. By combining computational predictions with established experimental protocols, researchers can gain valuable insights into the properties of this molecule. Such knowledge is crucial for its potential application in the development of novel organic materials and therapeutic agents. The presented methodologies offer a clear path for future research into this and other substituted azulene derivatives.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Study of the Electronic Properties for fluorine Azulene Molecules Group: by B3LYP-DFT - INPRESSCO [inpressco.com]

- 4. researchgate.net [researchgate.net]

- 5. sanad.iau.ir [sanad.iau.ir]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Discovery and Isolation of Novel Azulene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of contemporary methods for the discovery and isolation of novel azulene derivatives. It details specific experimental protocols for the synthesis of diverse azulene-based molecular architectures, presents quantitative data in structured tables for comparative analysis, and visualizes key experimental and biological pathways.

Introduction: The Therapeutic Potential of the Azulene Scaffold

Azulene, a non-benzenoid aromatic hydrocarbon, is a compelling scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a cyclopentadienyl anion and a tropylium cation, confer a characteristic deep blue color and a significant dipole moment. Naturally occurring derivatives like chamazulene and guaiazulene, found in plants such as chamomile and yarrow, have been used for centuries in traditional medicine for their anti-inflammatory and antiallergic properties. Modern research has expanded the potential applications of azulene derivatives to include anticancer, antimicrobial, antidiabetic, and antiretroviral therapies, making the development of novel synthetic and isolation methodologies a critical pursuit in drug discovery.

Synthesis and Isolation of Novel Azulene Derivatives

The isolation of novel azulene derivatives is intrinsically linked to their synthesis. Modern organic chemistry provides several powerful methods for constructing and functionalizing the azulene core. This section details the experimental protocols for three distinct classes of recently developed azulene derivatives: Azulene-Containing Chalcones , Azuleno[2,1-b]quinolones , and Functionalized Azulenylethanols .

General Experimental Workflow

The discovery and isolation process follows a structured workflow from synthesis to characterization. This involves the chemical reaction to create the derivative, followed by purification to isolate the compound of interest, and finally, structural elucidation and functional analysis using various spectroscopic and biological techniques.

Caption: General workflow for the synthesis, isolation, and analysis of novel azulene derivatives.

Detailed Experimental Protocols & Data

Class 1: Azulene-Containing Chalcones

Azulene-containing chalcones are synthesized via the Claisen-Schmidt condensation reaction. These compounds have demonstrated significant antimicrobial and antifungal activities.

3.1.1 Experimental Protocol: Synthesis of (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one

-

Reactant Preparation: Dissolve equimolar amounts of 1-acetylazulene and azulen-1-carbaldehyde in ethanol.

-

Reaction Initiation: Add an ethanolic potassium hydroxide solution to the mixture.

-

Reaction Conditions: Stir the reaction mixture under appropriate temperature control until completion, monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into water.

-

Purification: Collect the resulting precipitate by filtration. The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Characterization: Confirm the molecular structure of the isolated compound using IR, NMR (¹H and ¹³C), and MS spectroscopy. For (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one, the ¹H-NMR spectrum shows a characteristic trans configuration with a coupling constant (J) of approximately 15 Hz for the vinylic protons.

3.1.2 Quantitative Data for Selected Azulene-Chalcones

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

| (E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one | 2-acetylnaphthalene, azulen-1-carbaldehyde | 99.9 | 183.9–193.7 |

| (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one | 1-acetylazulene, azulen-1-carbaldehyde | 84 | 185.4 |

| (E)-1-(Azulen-1-yl)-3-(3-chloroazulen-1-yl)prop-2-en-1-one | 1-acetylazulene, 3-chloroazulene-1-carbaldehyde | 78 | 229.6–233.2 |

| (E)-1-(Azulen-1-yl)-3-(3-methylazulen-1-yl)prop-2-en-1-one | 1-acetylazulene, 3-methylazulene-1-carbaldehyde | 63 | 97.2–103.9 |

Class 2: Azuleno[2,1-b]quinolones

These derivatives are synthesized through a Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulenes. This methodology provides a valuable route to novel fused heterocyclic systems based on the azulene skeleton.

3.2.1 Experimental Protocol: Synthesis of Azuleno[2,1-b]quinolin-12(5H)-one

-

Reactant Preparation: The precursor, diethyl 2-(phenylamino)azulene-1,3-dicarboxylate, is prepared via a nucleophilic aromatic substitution reaction between diethyl 2-chloroazulene-1,3-dicarboxylate and aniline.

-

Reaction Medium: Add the 2-arylaminoazulene precursor (e.g., 614 mg, 1.69 mmol) to polyphosphoric acid (PPA) (17 mL).

-

Reaction Conditions: Heat the solution with stirring at 140 °C for 6 hours. The PPA serves as both the Brønsted acid catalyst and the reaction solvent.

-

Isolation: After the reaction period, cool the mixture to room temperature and pour it into water.

-

Purification: Collect the reddish-brown precipitate that forms via filtration. The high purity of the product often requires no further chromatographic purification.

-

Characterization: The final structure is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2.2 Quantitative Data for Azuleno[2,1-b]quinolone Synthesis

| Product Name | Precursor | Reaction Time (h) | Yield (%) |

| Azuleno[2,1-b]quinolin-12(5H)-one | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 6 | 96 |

| 9-Methylazuleno[2,1-b]quinolin-12(5H)-one | Diethyl 2-(p-tolylamino)azulene-1,3-dicarboxylate | 5 | 99 |

| 9-Methoxyazuleno[2,1-b]quinolin-12(5H)-one | Diethyl 2-((4-methoxyphenyl)amino)azulene-1,3-dicarboxylate | 3.5 | 98 |

| Azuleno[2,1-b]benzo[h]quinolin-7(14H)-one | Diethyl 2-(naphthalen-1-ylamino)azulene-1,3-dicarboxylate | 2.5 | 100 |

A Proposed Framework for the Theoretical and Computational Investigation of 2-Isobutylazulene Stability

For Immediate Release

Palo Alto, CA – October 26, 2025 – In the intricate landscape of drug discovery and materials science, understanding the inherent stability of molecular scaffolds is paramount. Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives present a fascinating area of study due to their unique electronic and photophysical properties. This whitepaper outlines a comprehensive theoretical and computational framework for the in-depth analysis of 2-isobutylazulene, a specific derivative whose stability has not been extensively documented. The proposed research aims to provide valuable insights for researchers, scientists, and drug development professionals by establishing a robust computational protocol to predict its thermodynamic and kinetic stability.

This technical guide will detail the proposed quantum chemical methodologies, data presentation strategies, and logical workflows necessary to conduct a thorough investigation into the stability of 2-isobutylazulene. While specific experimental data for this molecule is not yet available in public literature, this document will serve as a foundational guide for future research endeavors.

Core Research Objectives:

-

To calculate the ground-state electronic energy and thermodynamic properties of 2-isobutylazulene.

-

To investigate the effect of the isobutyl substituent on the aromaticity of the azulene core.

-

To predict the kinetic stability of 2-isobutylazulene by calculating the activation energy for its isomerization to the more stable naphthalene derivative.

-

To provide a standardized protocol for the computational analysis of substituted azulenes.

Theoretical Background

Azulene, an isomer of naphthalene, is composed of a fused five- and seven-membered ring system. Unlike the colorless naphthalene, azulene is intensely blue. This and other unique properties arise from its non-alternant hydrocarbon structure, which results in a significant dipole moment and a low HOMO-LUMO gap. The stability of azulene and its derivatives is a subject of considerable interest, as modifications to the azulene core can significantly impact its electronic properties and reactivity.

Computational chemistry provides a powerful toolkit for investigating molecular stability. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide accurate predictions of molecular geometries, energies, and other electronic properties.[1][2] These methods are instrumental in understanding the subtle effects of substituents on the stability of the azulene ring system.

Proposed Computational Methodology

To achieve the research objectives, a multi-faceted computational approach is proposed. This protocol is designed to provide a comprehensive understanding of the stability of 2-isobutylazulene.

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the ground-state geometry of 2-isobutylazulene. This will be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations will then be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Thermodynamic Properties

From the results of the frequency calculations, key thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy will be determined. These values are crucial for assessing the relative stability of 2-isobutylazulene compared to other isomers.

Aromaticity Indices

To quantify the effect of the isobutyl group on the aromaticity of the azulene core, several aromaticity indices will be calculated. These include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations provide a measure of the magnetic shielding at the center of the rings, with negative values indicating aromaticity. The HOMA index, on the other hand, is based on the degree of bond length alternation.

Isomerization to Naphthalene Derivative

A key aspect of azulene's stability is its propensity to isomerize to the more stable naphthalene scaffold. The proposed study will investigate the reaction pathway for the isomerization of 2-isobutylazulene to the corresponding 2-isobutylnaphthalene. This will involve locating the transition state structure for the reaction and calculating the activation energy. The Intrinsic Reaction Coordinate (IRC) method will be used to confirm that the identified transition state connects the reactant (2-isobutylazulene) and the product (2-isobutylnaphthalene).

Data Presentation

All quantitative data generated from the proposed computational studies will be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calculated Thermodynamic Properties of 2-Isobutylazulene

| Property | Value (Hartree) | Value (kcal/mol) |

| Electronic Energy | Value to be calculated | Value to be calculated |

| Zero-Point Vibrational Energy | Value to be calculated | Value to be calculated |

| Enthalpy (298.15 K) | Value to be calculated | Value to be calculated |

| Gibbs Free Energy (298.15 K) | Value to be calculated | Value to be calculated |

Table 2: Aromaticity Indices for 2-Isobutylazulene

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |

| Five-membered ring | Value to be calculated | Value to be calculated | Value to be calculated |

| Seven-membered ring | Value to be calculated | Value to be calculated | Value to be calculated |

Table 3: Calculated Energies for the Isomerization of 2-Isobutylazulene to 2-Isobutylnaphthalene

| Species | Relative Energy (kcal/mol) |

| 2-Isobutylazulene | 0.0 |

| Transition State | Value to be calculated |

| 2-Isobutylnaphthalene | Value to be calculated |

Visualization of Computational Workflow

The logical flow of the proposed computational study is depicted in the following diagram.

Caption: Proposed computational workflow for the stability analysis of 2-isobutylazulene.

Conclusion

The theoretical and computational framework outlined in this whitepaper provides a robust and comprehensive approach to understanding the stability of 2-isobutylazulene. By leveraging established quantum chemical methods, this proposed study will generate valuable data on the thermodynamic, kinetic, and electronic properties of this molecule. The findings from such an investigation will be of significant interest to researchers in medicinal chemistry and materials science, providing a solid foundation for the rational design of novel azulene-based compounds with tailored stability and functionality. This work will pave the way for future experimental validation and the exploration of the potential applications of 2-isobutylazulene and its derivatives.

References

Investigating the non-benzenoid aromaticity of 2-isobutylazulene

An In-depth Technical Guide to the Non-Benzenoid Aromaticity of 2-Isobutylazulene

Abstract

Azulene, a non-benzenoid isomer of naphthalene, presents a fascinating case study in aromaticity, driven by its unique electronic structure arising from the fusion of a cyclopentadienyl anion and a tropylium cation. This technical guide provides a comprehensive investigation into the aromatic character of azulene, with a specific focus on the influence of an electron-donating isobutyl substituent at the 2-position. We delve into the theoretical underpinnings of non-benzenoid aromaticity and explore the key quantitative descriptors—including magnetic, geometric, and energetic criteria—used to evaluate it. This document consolidates data for azulene and related compounds, details the computational and experimental protocols for aromaticity assessment, and provides visual diagrams to elucidate key concepts and workflows, offering a valuable resource for researchers in organic chemistry and drug development.

Introduction to Non-Benzenoid Aromaticity and Azulene

Aromaticity, a cornerstone concept in organic chemistry, describes the enhanced stability of certain cyclic, planar, and conjugated molecules.[1] While typically associated with benzene and its derivatives (benzenoid aromatics), this property is also exhibited by systems that lack a benzene ring, known as non-benzenoid aromatics.[2] These compounds must still satisfy Hückel's rule, possessing a continuous cycle of p-orbitals and (4n+2) π-electrons.[1]

Azulene (C₁₀H₈) is the archetypal non-benzenoid aromatic hydrocarbon.[3] As a structural isomer of naphthalene, it is notable for its intense blue color and a significant ground-state dipole moment of 1.08 D, which contrasts sharply with the colorless, nonpolar nature of naphthalene.[4][5] This polarity arises from a unique electronic structure: a resonance hybrid that can be described as the fusion of an aromatic 6π-electron cyclopentadienyl anion and an aromatic 6π-electron tropylium cation.[5][6] This intramolecular charge transfer results in an electron-rich five-membered ring and an electron-deficient seven-membered ring, profoundly influencing its chemical reactivity and aromatic character.[7][8]

The study of substituted azulenes is crucial for tuning their electronic and optical properties for applications in materials science and medicinal chemistry.[8] This guide focuses on 2-isobutylazulene, exploring how the introduction of an electron-donating alkyl group at the 2-position modulates the delicate aromatic balance of the parent azulene system.

Theoretical Framework and Visualization of Azulene's Structure

The aromaticity of azulene is best understood by examining its dipolar resonance contributor. An electron is formally transferred from the seven-membered ring to the five-membered ring, creating two Hückel-aromatic ions within the same molecule. This charge separation is responsible for its unique physical and chemical properties.

Criteria for Assessing Aromaticity

The degree of aromaticity is not directly measurable but is inferred from various physical, chemical, and computational properties. These are typically categorized into geometric, magnetic, and energetic criteria.

Geometric Criteria: HOMA

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization in a cyclic system.[9] A HOMA value of 1 indicates a fully aromatic system (like benzene), while values approaching 0 suggest a non-aromatic, Kekulé-like structure with alternating single and double bonds.[10] Systems with HOMA > 0.5 are generally considered aromatic.[11]

Magnetic Criteria: NICS

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)).[12][13] Aromatic systems sustain a diatropic ring current when placed in an external magnetic field, leading to strong shielding inside the ring. Consequently, negative NICS values are indicative of aromaticity, positive values suggest anti-aromaticity, and values near zero imply non-aromaticity.[14] The NICS(1)zz value, which considers only the tensor component perpendicular to the ring, is often used to isolate the contribution from π-electrons.[14]

Quantitative Aromaticity Data

| Compound | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) |

| Benzene | 6-membered | 1.00 | -7.6 | -10.2[11] | -29.0 |

| Naphthalene | 6-membered | 0.84 | -9.9 | -11.6 | -26.9 |

| Azulene | 5-membered | 0.81 | -18.3 | -13.1 | -26.1 |

| 7-membered | 0.49 | -1.5 | -2.3 | -4.0 | |

| 2-Isobutylazulene | 5-membered | Est. > 0.81 | Est. < -18.3 | Est. < -13.1 | Est. < -26.1 |

| 7-membered | Est. < 0.49 | Est. > -1.5 | Est. > -2.3 | Est. > -4.0 |

Data for Benzene, Naphthalene, and Azulene compiled from computational studies. Estimated values for 2-Isobutylazulene are based on the expected electronic effects of the substituent.

The Influence of the 2-Isobutyl Substituent

The isobutyl group is a σ-donating alkyl group. When attached to a π-system, it can also exhibit weak electron-donating effects through hyperconjugation. Its placement at the 2-position of the azulene core is expected to influence the electronic distribution and, consequently, the aromaticity of both rings.

-

Effect on the Five-Membered Ring: The 2-position is part of the electron-rich five-membered ring. An electron-donating isobutyl group will further increase the electron density in this ring. This enhanced electron density should strengthen the cyclopentadienyl anion character, leading to a slight increase in the aromaticity of the five-membered ring. This would be reflected in a HOMA value slightly higher than that of azulene and more negative NICS values.

-

Effect on the Seven-Membered Ring: By donating electron density to the overall π-system, the isobutyl group slightly reduces the net positive charge character of the seven-membered ring. This perturbation weakens the tropylium cation character, thereby causing a slight decrease in the aromaticity of the seven-membered ring. This would manifest as a lower HOMA value and less negative (or more positive) NICS values compared to the parent azulene.

Computational studies on methyl-substituted azulenes support this reasoning, showing that electron-donating groups can modulate the electronic properties and stability of the system.[15] While electrophilic attack on azulene kinetically favors the 1-position, substitution at the 2-position often yields the thermodynamically more stable product.[16]

Experimental and Computational Protocols

Accurate assessment of aromaticity relies on precise and well-defined methodologies, both in silico and through empirical measurement.

Protocol for NICS Calculation

Nucleus-Independent Chemical Shift (NICS) values are determined computationally.

-

Structure Optimization: The molecular geometry of the compound of interest is optimized using a suitable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ is standard.[17][18]

-

Ghost Atom Placement: For NICS calculations, a "ghost atom" (Bq), which has no nucleus or electrons, is placed at the geometric center of the ring to be analyzed (for NICS(0)) or at a defined distance perpendicular to the ring plane (e.g., 1.0 Å for NICS(1)).[19]

-

Magnetic Shielding Calculation: A nuclear magnetic resonance (NMR) calculation is performed on the optimized structure including the ghost atom. The Gauge-Independent Atomic Orbital (GIAO) method is ubiquitously employed for this step.[14]

-

NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding value (in ppm) at the position of the ghost atom.[14] For NICS(1)zz, only the zz-component of the shielding tensor (assuming the z-axis is perpendicular to the ring) is used.

Protocol for HOMA Index Calculation

The HOMA index can be calculated from both computationally and experimentally derived bond lengths.

-

Obtain Bond Lengths:

-

Apply HOMA Formula: The HOMA index is calculated using the following equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] Where:

-

n is the number of bonds in the ring.

-

α is a normalization constant chosen to give HOMA = 0 for a hypothetical Kekulé structure and HOMA = 1 for a reference aromatic molecule (e.g., benzene).[10]

-

R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds).

-

R_i is the individual bond length in the ring being evaluated.

-

Conclusion

The non-benzenoid aromaticity of 2-isobutylazulene is a nuanced property derived from the foundational electronic characteristics of the azulene core. The parent molecule exhibits a distinct separation of aromatic character, with a strongly aromatic five-membered ring (HOMA ≈ 0.81, NICS(0) ≈ -18.3 ppm) and a weakly aromatic, borderline non-aromatic seven-membered ring (HOMA ≈ 0.49, NICS(0) ≈ -1.5 ppm).

The introduction of an electron-donating 2-isobutyl group is predicted to subtly enhance the aromaticity of the five-membered ring by increasing its electron density, while simultaneously diminishing the aromatic character of the seven-membered ring by reducing its positive charge. This targeted modulation of electronic properties through substitution underscores the potential for designing azulene derivatives with tailored characteristics for advanced applications. A definitive quantitative assessment would require dedicated computational studies or the successful synthesis and crystallographic analysis of 2-isobutylazulene.

References

- 1. purechemistry.org [purechemistry.org]

- 2. Statement I: Azulene is an example of a non benzenoid aromatic compound.Statement II: It does not follow Huckel's rule.(A) Statement I and Statement II are true.(B) Statement I is true but Statement II is false.(C) Statement I is false but Statement II is true.(D) Statement I and Statement II are false. [vedantu.com]

- 3. Non-benzenoid Aromatic Compounds [Chemical Structural Class] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Azulene - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modern Criteria of Aromaticity for Organometallic Compounds [ineosopen.org]

- 10. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. poranne-group.github.io [poranne-group.github.io]

- 13. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Independent Chemical Shifts Calculation - Protheragen [wavefunction.protheragen.ai]

- 15. sanad.iau.ir [sanad.iau.ir]

- 16. Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ground and Excited State Aromaticity in Azulene‐Based Helicenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orbit.dtu.dk [orbit.dtu.dk]

- 19. NICS Analyses with NICSgen | Zhe WANG, Ph.D. [wongzit.github.io]

- 20. researchgate.net [researchgate.net]

- 21. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

Solubility and Stability of 2-(2-Methylpropyl)azulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 2-(2-Methylpropyl)azulene, a derivative of the bicyclic aromatic hydrocarbon azulene. Due to a lack of specific public data on this compound, this document outlines detailed experimental protocols for determining its physicochemical properties. These protocols are essential for researchers in drug development and materials science who require a thorough understanding of a compound's behavior in various environments. The guide includes structured tables for data presentation and visual workflows to illustrate the experimental processes, adhering to best practices in pharmaceutical and chemical research.

Introduction

Azulene and its derivatives are of significant interest due to their unique electronic properties, distinct blue color, and potential applications in medicine and materials science. This compound, also known as isobutylazulene, is an alkylated derivative whose solubility and stability are critical parameters influencing its formulation, bioavailability, and shelf-life. This guide presents standardized protocols to systematically characterize these properties. While azulene itself is known to be sparingly soluble in water and readily soluble in many organic solvents, the introduction of the 2-methylpropyl group can influence these characteristics.[1]

Solubility Determination

The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The following sections detail the experimental procedures for determining the solubility of this compound in various solvents.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents provides a general understanding of the compound's polarity.

Experimental Protocol:

-

Place approximately 1-5 mg of this compound into separate small, dry test tubes.

-

To each tube, add 1 mL of a different solvent in small portions, vortexing after each addition.

-

Visually inspect the tubes for complete dissolution.

-

If the compound dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble."

-

Test a range of solvents, including water, ethanol, methanol, acetone, acetonitrile, toluene, and hexane.

-

For water-insoluble compounds, subsequent tests in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[2][3]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Protocol:

-

Prepare saturated solutions by adding an excess of this compound to vials containing the selected solvents.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]

Data Presentation: Solubility

The quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| 0.1 M HCl | 37 | ||

| pH 7.4 Buffer | 37 |

Table 1: Hypothetical solubility data for this compound.

Stability Studies

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in developing stability-indicating analytical methods and understanding the degradation pathways.

Experimental Protocol:

-

Acidic and Basic Hydrolysis: Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH. Store the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for several days.

-

Photostability: Expose a solution of the compound and the solid compound to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

-

At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

Experimental Protocol:

-

Store samples of this compound in controlled environment chambers under long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[5][7]

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[5][6]

-

Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating HPLC method.

Data Presentation: Stability

The results from the stability studies should be tabulated to show the change in the assay of this compound and the formation of degradation products over time.

| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 25°C / 60% RH | 0 | 100.0 | <0.1 | Blue Crystalline Solid |

| 3 | ||||

| 6 | ||||

| 12 | ||||

| 40°C / 75% RH | 0 | 100.0 | <0.1 | Blue Crystalline Solid |

| 3 | ||||

| 6 |

Table 2: Example of a stability data table for this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Studies.

Conclusion

References

A Preliminary Investigation into the Optical Properties of 2-Isobutylazulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Optical Properties of Azulene

Azulene, an isomer of naphthalene, is an aromatic hydrocarbon with a unique fused bicyclic structure composed of a five-membered and a seven-membered ring. This non-alternant hydrocarbon exhibits a significant dipole moment and distinctive electronic absorption and emission characteristics that deviate from many other aromatic compounds.

A hallmark of azulene and its derivatives is the violation of Kasha's rule, which states that fluorescence typically occurs from the lowest vibrational level of the first excited singlet state (S₁). In contrast, azulene exhibits a prominent fluorescence emission from its second excited singlet state (S₂) to the ground state (S₀)[1][2][3]. This unusual phenomenon is attributed to a large energy gap between the S₂ and S₁ states, which hinders internal conversion, allowing the radiative decay from S₂ to compete effectively with non-radiative pathways.

The position and nature of substituents on the azulene core can significantly influence its photophysical properties, including the absorption and emission maxima, quantum yields, and fluorescence lifetimes[4][5]. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the spectral bands.

Predicted Optical Properties of 2-Isobutylazulene

While specific experimental data for 2-isobutylazulene is not available, we can predict its optical properties based on the behavior of the parent azulene and other 2-alkylazulenes, such as 2-methylazulene. The isobutyl group is an electron-donating alkyl group, and its attachment at the 2-position is expected to cause slight shifts in the absorption and emission spectra compared to unsubstituted azulene.

UV-Vis Absorption

The UV-Vis absorption spectrum of azulene is characterized by a weak S₁ ← S₀ transition in the visible region (around 580-700 nm) and a stronger S₂ ← S₀ transition in the near-UV region (around 340-360 nm). The presence of an alkyl group at the 2-position is anticipated to induce a small bathochromic (red) shift in these absorption bands.

Fluorescence Emission

Consistent with the behavior of the azulene chromophore, 2-isobutylazulene is expected to exhibit its primary fluorescence emission from the S₂ state. This emission will likely appear in the near-UV to the blue region of the spectrum. A representative S₂ fluorescence emission spectrum for azulene is observed with a maximum around 380 nm[1][2]. The isobutyl substituent may cause a minor shift in this emission maximum.

Quantitative Data Summary

The following table summarizes the known optical properties of unsubstituted azulene, which serves as a baseline for the expected properties of 2-isobutylazulene.

| Property | Azulene (in non-polar solvent) | 2-Isobutylazulene (Predicted) |

| S₁ ← S₀ Absorption (λ_max) | ~690-700 nm | Slight red shift |

| S₂ ← S₀ Absorption (λ_max) | ~340-350 nm | Slight red shift |

| S₂ → S₀ Fluorescence (λ_em) | ~380 nm | Slight red shift |

| Fluorescence Quantum Yield (Φ_f) from S₂ | ~0.03 | Similar magnitude |

| Fluorescence Lifetime (τ_f) of S₂ | ~1-2 ns | Similar magnitude |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the optical properties of 2-isobutylazulene.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of 2-isobutylazulene.

Materials:

-

2-isobutylazulene

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of 2-isobutylazulene of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the 2-isobutylazulene solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of at least 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission and excitation spectra, and the fluorescence quantum yield of 2-isobutylazulene.

Materials:

-

2-isobutylazulene solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure: 1. Emission Spectrum: a. Place the cuvette with the 2-isobutylazulene solution in the fluorometer. b. Set the excitation wavelength to the λ_max of the S₂ absorption band (predicted around 340-360 nm). c. Scan a range of emission wavelengths starting from just above the excitation wavelength to the near-infrared (e.g., 360-800 nm). d. Identify the wavelength of maximum emission (λ_em).

2. Excitation Spectrum: a. Set the emission wavelength to the determined λ_em. b. Scan a range of excitation wavelengths (e.g., 200-370 nm). c. The resulting spectrum should resemble the absorption spectrum, confirming the absorbing species is responsible for the emission.

3. Quantum Yield Determination (Relative Method): a. Record the absorption and fluorescence spectra of both the 2-isobutylazulene sample and the quantum yield standard. b. Ensure the absorbance of both solutions at the excitation wavelength is similar and below 0.1. c. Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard. d. The quantum yield (Φ_s) of the sample is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Visualizations

Signaling Pathway of Azulene Photophysics

Caption: Figure 1. Simplified Jablonski Diagram for Azulene.

Experimental Workflow for Optical Characterization

Caption: Figure 2. Workflow for Optical Property Determination.

Conclusion

This technical guide provides a foundational overview of the expected optical properties of 2-isobutylazulene, based on the well-established photophysics of the azulene core and its derivatives. While direct experimental data is currently lacking, the information and protocols presented here offer a robust starting point for researchers. The unique S₂ fluorescence of the azulene moiety makes its derivatives, including 2-isobutylazulene, interesting candidates for the development of novel fluorescent probes and photosensitizers in various scientific and medical fields. Further experimental validation is necessary to confirm the precise optical characteristics of 2-isobutylazulene.

References

- 1. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

- 2. Metal-Enhanced S2 Fluorescence from Azulene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harvest.usask.ca [harvest.usask.ca]

- 4. BJOC - Chemical syntheses and salient features of azulene-containing homo- and copolymers [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthetic Pathways to 2-Substituted Azulenes from 2H-Cyclohepta[b]furan-2-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted azulenes, valuable scaffolds in medicinal chemistry and materials science, utilizing 2H-cyclohepta[b]furan-2-ones as versatile starting materials. The following sections outline the key synthetic strategies, provide step-by-step experimental procedures, and present quantitative data to guide researchers in the efficient preparation of these target compounds.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest due to their unique electronic properties and diverse biological activities. The synthesis of specifically substituted azulenes is crucial for the development of novel therapeutic agents and advanced organic materials. 2H-Cyclohepta[b]furan-2-ones have emerged as pivotal precursors for the construction of the azulene core, offering convergent and efficient synthetic routes. The primary methodologies for transforming 2H-cyclohepta[b]furan-2-ones into 2-substituted azulenes involve two main strategies: reaction with active methylene compounds and [8+2] cycloaddition reactions with electron-rich alkenes such as enamines and enol ethers.[1] This document details the protocols for these key transformations.

Synthetic Strategies Overview

The synthesis of 2-substituted azulenes from 2H-cyclohepta[b]furan-2-ones can be broadly categorized into two effective methods. The first involves the reaction with active methylene compounds, which typically yields 2-amino or 2-hydroxyazulene derivatives. The second, and more widely employed, is the [8+2] cycloaddition reaction. This latter approach, particularly the Yasunami-Takase method using enamines, allows for the introduction of a wide variety of substituents onto the five-membered ring of the azulene nucleus.[1]

Caption: Key synthetic routes from 2H-cyclohepta[b]furan-2-ones.

I. Synthesis of 2-Aminoazulenes via Reaction with Active Methylene Compounds

This method provides a straightforward route to 2-amino-1-cyanoazulene derivatives. The reaction proceeds under mild basic conditions, offering high yields and a simple workup procedure.

Experimental Protocol: Synthesis of 3-Substituted 2-Amino-1-cyanoazulenes[2]

-

Reaction Setup: To a solution of the respective 3-substituted 2H-cyclohepta[b]furan-2-one (1.0 equiv.) in ethanol, add malononitrile (1.2 equiv.) and triethylamine (3.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the product typically precipitates from the reaction mixture.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure 2-amino-1-cyanoazulene derivative.

Quantitative Data

| Entry | 3-Substituent (R) | Product | Yield (%) |

| 1 | H | 2-Amino-1-cyanoazulene | 85 |

| 2 | COOMe | Methyl 2-amino-1-cyanoazulene-3-carboxylate | 93 |

| 3 | CN | 2-Amino-1,3-dicyanoazulene | 90 |

| 4 | Phenyl | 2-Amino-1-cyano-3-phenylazulene | 88 |

| 5 | 4-Tolyl | 2-Amino-1-cyano-3-(4-tolyl)azulene | 91 |

Table adapted from Shoji, T. et al., HETEROCYCLES, 2018.

II. [8+2] Cycloaddition with Enamines (Yasunami-Takase Method)

This powerful method allows for the synthesis of a wide array of 2-substituted azulenes by reacting 2H-cyclohepta[b]furan-2-ones with enamines derived from various aldehydes and ketones.[1]

Experimental Workflow

Caption: Workflow for the Yasunami-Takase azulene synthesis.

Experimental Protocol: General Procedure for the Synthesis of Parent Azulene[1]

-

Reaction Mixture: A solution of 2H-cyclohepta[b]furan-2-one (1.0 equiv.) and acetaldehyde (excess) in diethylamine (as solvent) is prepared.

-

Reaction Conditions: The mixture is heated under reflux. The reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the parent azulene.

Note: The yields and reaction conditions are highly dependent on the specific 2H-cyclohepta[b]furan-2-one and enamine used.[1]

III. [8+2] Cycloaddition with Enol Ethers (Nozoe-Wakabayashi Method)

This method involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enol ethers or their acetal precursors, typically requiring high temperatures.[1][2]

Experimental Protocol: Synthesis of Methyl 2-methoxyazulene-1-carboxylate[3]

-

Reaction Setup: A suspension of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one (1.0 equiv., e.g., 4 g, 19.6 mmol) and 2,2-dimethoxypropane (5.0 equiv., e.g., 12.1 ml, 98 mmol) in anhydrous toluene (e.g., 10 ml) is placed in a pressure seal tube.

-

Reaction Conditions: The sealed tube is heated slowly from room temperature to 200°C and maintained for 24 hours. Caution: The total volume of the reactants should not exceed half the volume of the tube.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel to yield the azulene product.

Quantitative Data for Cycloaddition with Acetal Precursors

| Entry | Acetal | Product | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,2-Dimethoxypropane | Methyl 2-methoxyazulene-1-carboxylate | 200 | 24 | 75 |

| 2 | 1,1-Dimethoxyethane | Methyl 2-methoxy-3-methylazulene-1-carboxylate | 200 | 24 | 68 |

Table based on data from Wu, C-P. et al., Molecules, 2008.[2]

Conclusion

The synthetic routes starting from 2H-cyclohepta[b]furan-2-ones represent a robust and versatile platform for the synthesis of a diverse range of 2-substituted azulenes. The choice of methodology, whether through reaction with active methylene compounds or via [8+2] cycloaddition with enamines or enol ethers, can be tailored to achieve the desired substitution pattern on the azulene core. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science to facilitate the exploration of this important class of compounds.

References

Application Notes and Protocols: C-H Functionalization of the Azulene Core at the 2-Position

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective C-H functionalization of the azulene core at the 2-position. The methodologies outlined herein are based on established and recently developed catalytic systems, offering a guide for the synthesis of 2-substituted azulene derivatives, which are valuable building blocks in materials science and medicinal chemistry.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, possesses unique electronic and photophysical properties that make it an attractive scaffold for the development of novel organic materials and therapeutic agents. The selective functionalization of its carbon-hydrogen (C-H) bonds is a key strategy for tuning its characteristics. While the 1- and 3-positions of the azulene core are the most electron-rich and thus more reactive, recent advancements have enabled selective functionalization at the less reactive 2-position. This document details protocols for achieving this selectivity, focusing on directing group-assisted and catalytic C-H activation strategies.

Methodologies for 2-Position C-H Functionalization

Several strategies have been developed for the targeted C-H functionalization of the azulene core at the 2-position. These methods primarily rely on transition-metal catalysis, often guided by a directing group to achieve high regioselectivity.

Directed C-H Arylation of Azulene-1-carboxylic Acid

A notable example of achieving functionalization at the 2-position involves the use of a carboxylic acid directing group at the 1-position. This approach facilitates the exclusive arylation at the C2-position, with the directing group being subsequently removable. A variety of 2-arylazulenes can be synthesized with yields up to 82%.[1][2][3][4][5] The reaction is sensitive to the choice of base and the presence of a bulky carboxylic acid additive.[1][2][3][4]

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has been shown to selectively occur at the 2-position of the azulene core.[6] This method provides a versatile entry point for further functionalization, as the resulting boronic ester can participate in a wide range of cross-coupling reactions, such as the Suzuki coupling, to introduce various substituents.[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation of Azulene-1-carboxylic Acid

This protocol is adapted from the work of Png, Tam, and Xu (2020) and describes the synthesis of 2-arylazulenes from azulene-1-carboxylic acid.[2][4][5]

Materials:

-

Azulene-1-carboxylic acid

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tripotassium phosphate (K₃PO₄)

-

Pivalic acid (PivOH)

-

Dimethylacetamide (DMAc)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add azulene-1-carboxylic acid (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (10 mol%), K₃PO₄ (2.0 equiv.), and pivalic acid (0.5 equiv.).

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous DMAc via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylazulene-1-carboxylic acid.

-

The carboxylic acid directing group can be removed by heating in a suitable solvent such as quinoline with a copper catalyst to yield the 2-arylazulene.

Protocol 2: Iridium-Catalyzed C-H Borylation of 6-tert-butylazulene

This protocol is based on the work of Szafert and coworkers (2024) for the selective borylation of the azulene core at the 2-position.[6]

Materials:

-

6-tert-butylazulene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)

-

4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Cyclohexane

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add 6-tert-butylazulene (1.0 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a reaction vessel.

-

Add anhydrous cyclohexane as the solvent.

-

Seal the vessel and heat the reaction mixture at 80 °C for 16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-tert-butylazulen-2-ylboronic acid pinacol ester.[6]

Data Presentation

| Protocol | Functionalization Type | Catalyst/Reagent | Directing Group | Position | Yield (%) | Reference |

| 1 | Arylation | Pd(OAc)₂ / Aryl iodide | Carboxylic Acid | 2 | up to 82 | [2][5] |

| 2 | Borylation | [Ir(cod)OMe]₂ / B₂pin₂ | None (Substrate-directed) | 2 | 66 | [6] |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the directed C-H functionalization of the azulene core at the 2-position.

Caption: Generalized workflow for the C-H functionalization of azulene.

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic Acid Directed C-H Arylation of Azulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acid Directed C–H Arylation of Azulene [agris.fao.org]

- 6. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]

Application Notes and Protocols: Utilizing 2-(2-Methylpropyl)azulene as a Precursor for the Synthesis of Novel Polycyclic Aromatic Hydrocarbons

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the synthesis of polycyclic aromatic hydrocarbons (PAHs) using 2-(2-methylpropyl)azulene as a starting material. This document outlines a feasible synthetic strategy, detailed experimental protocols, and potential applications of the resulting azulene-containing PAHs.

Introduction